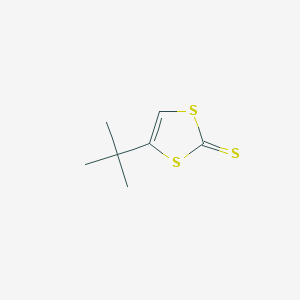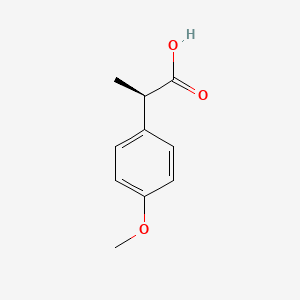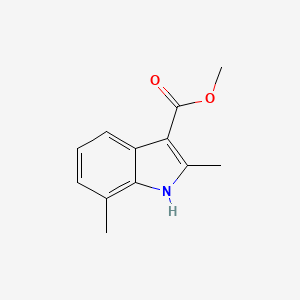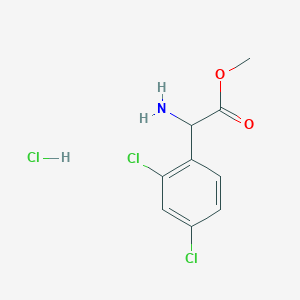
4-tert-Butyl-2H-1,3-dithiole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2H-1,3-dithiole-2-thione (4TBT) is an organosulfur compound that has been studied for its potential applications in scientific research. 4TBT is an analog of a naturally occurring compound, 1,3-dithiol-2-thione, which has been found to have a variety of biological effects. 4TBT has a number of unique properties that make it particularly useful in scientific research, such as its high solubility, low toxicity, and stability in a range of different laboratory conditions.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2H-1,3-dithiole-2-thione has been studied for its potential applications in scientific research, particularly in the fields of drug development, pharmacology, and biochemistry. This compound has been found to have a variety of biological effects, such as modulating the activity of enzymes, altering the activity of proteins, and affecting the binding of molecules to cell receptors. It has also been used to study the structure and function of proteins and other molecules, as well as to identify potential drug targets. Additionally, this compound has been used to study the effects of environmental toxins on living organisms, as well as to investigate the mechanisms of action of drugs.
Wirkmechanismus
The exact mechanism of action of 4-tert-Butyl-2H-1,3-dithiole-2-thione is not yet fully understood. However, it is believed that this compound binds to the active sites of enzymes, altering their activity and thus affecting the biochemical pathways in which they are involved. Additionally, this compound has been found to interact with cell receptors, altering their activity and thus affecting the physiological effects of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. This compound has been found to modulate the activity of enzymes involved in a variety of biochemical pathways, such as those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound has been found to alter the activity of proteins, affecting their structure and function. Finally, this compound has been found to affect the binding of molecules to cell receptors, altering their activity and thus affecting the physiological effects of drugs and other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-Butyl-2H-1,3-dithiole-2-thione has a number of advantages for use in laboratory experiments. It has a high solubility, making it easy to work with in a variety of laboratory conditions. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in a variety of experiments. However, this compound also has some limitations. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions. Additionally, this compound is not very soluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-tert-Butyl-2H-1,3-dithiole-2-thione. One potential direction is the development of more efficient and specific methods of synthesis. Additionally, further research is needed to understand the exact mechanisms of action of this compound, as well as its biochemical and physiological effects in a variety of organisms. Finally, further research is needed to identify potential drug targets and to investigate the effects of this compound on environmental toxins.
Synthesemethoden
4-tert-Butyl-2H-1,3-dithiole-2-thione can be synthesized using a variety of methods, including the reaction of 1,3-dithiol-2-thione with tert-butyl bromide in an aqueous solution of sodium hydroxide. This reaction yields this compound in an aqueous solution, which can then be further purified by recrystallization. Other methods of synthesis have been developed, such as the reaction of 1,3-dithiol-2-thione with tert-butylchloride in an aqueous solution of sodium hydroxide, and the reaction of 1,3-dithiol-2-thione with tert-butylmagnesium chloride in an aqueous solution of sodium hydroxide.
Eigenschaften
IUPAC Name |
4-tert-butyl-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXWLOMCKBSQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498132 |
Source


|
| Record name | 4-tert-Butyl-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29507-67-3 |
Source


|
| Record name | 4-tert-Butyl-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)




![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)